molecular formula C20H26OS2 B14390530 2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol CAS No. 88065-28-5

2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol

Cat. No.: B14390530
CAS No.: 88065-28-5
M. Wt: 346.6 g/mol
InChI Key: CTKYUXTVVGCISY-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol is an organic compound with the molecular formula C20H26OS2. This compound is characterized by the presence of two phenylsulfanyl groups attached to a hexanol backbone. It is a relatively rare and unique chemical, often used in early discovery research due to its distinct structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylhexan-3-one with phenylsulfanyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound is not widely reported, likely due to its specialized use in research. the synthesis on a larger scale would involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.

    Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol involves its interaction with molecular targets through its hydroxyl and phenylsulfanyl groups. These interactions can influence various biochemical pathways, making it a valuable tool in research. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-4-phenylhexan-3-ol: Lacks the bis(phenylsulfanyl) groups, making it less complex.

    3,4-Dimethyl-4-phenylhexan-3-ol: Similar structure but different positioning of methyl groups.

    2,5-Dimethyl-2-phenyl-4-hexen-1-ol: Contains a double bond, altering its reactivity.

Uniqueness

2,5-Dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol is unique due to the presence of two phenylsulfanyl groups, which significantly influence its chemical properties and reactivity. This makes it a valuable compound for specialized research applications.

Properties

CAS No.

88065-28-5

Molecular Formula

C20H26OS2

Molecular Weight

346.6 g/mol

IUPAC Name

2,5-dimethyl-4,4-bis(phenylsulfanyl)hexan-3-ol

InChI

InChI=1S/C20H26OS2/c1-15(2)19(21)20(16(3)4,22-17-11-7-5-8-12-17)23-18-13-9-6-10-14-18/h5-16,19,21H,1-4H3

InChI Key

CTKYUXTVVGCISY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C(C)C)(SC1=CC=CC=C1)SC2=CC=CC=C2)O

Origin of Product

United States

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